3|A,5|A-Tetrahydronorethisterona

Descripción general

Descripción

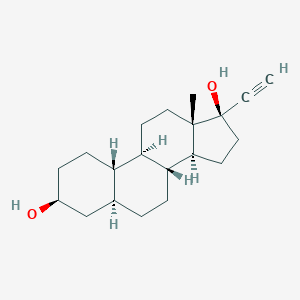

3|A,5|A-Tetrahydronorethisterone: is a tetrahydro derivative of norethindrone, a synthetic progestin. This compound is known for its role in various biological processes and is often used in scientific research for its unique properties .

Aplicaciones Científicas De Investigación

Chemistry: 3|A,5|A-Tetrahydronorethisterone is used as a reference compound in analytical chemistry for the study of steroidal structures and reactions .

Biology: In biological research, it is used to study hormone receptor interactions and the effects of synthetic progestins on cellular processes .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in hormone replacement therapy and contraceptive formulations .

Industry: In the pharmaceutical industry, 3|A,5|A-Tetrahydronorethisterone is used in the development and testing of new drugs and formulations .

Mecanismo De Acción

Target of Action

3|A,5|A-Tetrahydronorethisterone, also known as 3α,5α-Tetrahydronorethisterone, is a synthetic hormone that belongs to the group of progestins . It primarily targets the progesterone receptor, which plays a crucial role in the menstrual cycle and pregnancy .

Mode of Action

As a progestin, 3|A,5|A-Tetrahydronorethisterone acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. This interaction results in changes in the expression of specific genes, leading to the physiological effects associated with progesterone .

Biochemical Pathways

The metabolism of 3|A,5|A-Tetrahydronorethisterone is similar to that of testosterone and nandrolone, primarily via reduction of the Δ4 double bond to 5α- and 5β-dihydronorethisterone, followed by the reduction of the C3 keto group to the four isomers of 3,5-tetrahydronorethisterone . These metabolic pathways can have downstream effects on various physiological processes, including reproductive function and the menstrual cycle .

Pharmacokinetics

It is known that norethisterone, a related compound, is extensively metabolized, primarily in the liver, to a number of metabolites . The enzymes predominantly involved are 3α- and 3β-hydroxysteroid dehydrogenase (HSD) as well as 5α- and 5β-reductase . These metabolic processes can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 3|A,5|A-Tetrahydronorethisterone’s action are primarily related to its role as a progestin. By activating the progesterone receptor, it can influence a range of processes, including the menstrual cycle, pregnancy, and various aspects of reproductive function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3|A,5|A-Tetrahydronorethisterone typically involves the reduction of norethindrone. The process includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired tetrahydro derivative .

Industrial Production Methods: Industrial production of 3|A,5|A-Tetrahydronorethisterone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 3|A,5|A-Tetrahydronorethisterone undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or alcohols using oxidizing agents like potassium permanganate.

Reduction: Further reduction to more saturated derivatives using agents like lithium aluminum hydride.

Substitution: Halogenation or alkylation reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products:

Oxidation: Formation of ketones or alcohols.

Reduction: More saturated hydrocarbon derivatives.

Substitution: Halogenated or alkylated derivatives.

Comparación Con Compuestos Similares

Norethindrone: The parent compound, a synthetic progestin used in contraceptives.

5|A-Dihydronorethisterone: Another reduced derivative with distinct biological properties.

3|B,5|A-Tetrahydronorethisterone: An isomer with different stereochemistry.

Uniqueness: 3|A,5|A-Tetrahydronorethisterone is unique due to its specific tetrahydro structure, which imparts distinct biological and chemical properties compared to its parent compound and other derivatives. Its non-aromatizable nature makes it a valuable tool in studying estrogen-dependent processes without the confounding effects of aromatization.

Actividad Biológica

3α,5α-Tetrahydronorethisterone is a metabolite of norethisterone, a synthetic progestin commonly used in hormonal contraceptives and hormone replacement therapies. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article reviews the biological activity of 3α,5α-tetrahydronorethisterone, including its mechanisms of action, receptor interactions, and clinical implications.

3α,5α-Tetrahydronorethisterone primarily functions as a progestin , influencing various physiological processes through its interaction with steroid hormone receptors. The compound exhibits lower affinity for androgen receptors compared to its parent compound, norethisterone. Its biological activity can be summarized as follows:

- Progestogenic Activity : It acts on the progesterone receptor (PR), albeit with reduced potency compared to norethisterone. This activity is essential for regulating menstrual cycles and maintaining pregnancy.

- Androgenic Activity : The compound has minimal androgenic effects, which are primarily observed at higher concentrations. Studies indicate that 3α,5α-tetrahydronorethisterone does not significantly activate androgen receptors (AR) .

- Estrogenic Activity : While primarily a progestin, some studies suggest that it may exhibit weak estrogenic activity under certain conditions, potentially influencing SHBG (sex hormone-binding globulin) levels and free testosterone concentrations .

Pharmacokinetics

The pharmacokinetics of 3α,5α-tetrahydronorethisterone reveal important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration of norethisterone, 3α,5α-tetrahydronorethisterone is formed through metabolic conversion in the liver.

- Half-Life : The half-life of norethisterone is approximately 4.3 days; thus, the metabolites like 3α,5α-tetrahydronorethisterone have prolonged effects due to their slower clearance rates .

- Metabolism : The compound undergoes further metabolism via hydroxylation and conjugation, which affects its biological activity and duration of action .

Biological Activity Overview

The following table summarizes key biological activities and receptor interactions associated with 3α,5α-tetrahydronorethisterone:

| Activity | Receptor Affinity | Effects |

|---|---|---|

| Progestogenic | Moderate | Menstrual regulation; pregnancy maintenance |

| Androgenic | Low | Minimal effects on hirsutism or virilization |

| Estrogenic | Very Low | Potential influence on SHBG levels |

Clinical Implications

Research findings indicate that while 3α,5α-tetrahydronorethisterone has limited direct clinical use as a standalone agent, it plays a significant role in the pharmacological profile of norethisterone-containing medications. Notable clinical observations include:

- Hormonal Contraceptives : In contraceptive formulations, the presence of norethisterone and its metabolites can lead to effective ovulation suppression with minimal androgenic side effects at therapeutic doses .

- Side Effects : High doses of norethisterone (which leads to increased levels of its metabolites) have been associated with mild androgenic side effects such as acne or voice changes in some patients but are generally well tolerated at lower doses .

Case Studies

Several studies have documented the effects of norethisterone and its metabolites in clinical settings:

- A study involving 118 women treated with 5 mg/day norethisterone for amenorrhea reported an 86% success rate in achieving menstrual suppression without significant adverse effects .

- Another investigation noted that maternal exposure to high doses during pregnancy resulted in slight virilization in female infants but highlighted that these cases were rare and often mild .

Propiedades

IUPAC Name |

(3S,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZKJQFRFZZCW-WSIJOFGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439376 | |

| Record name | 3|A,5|A-Tetrahydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6424-05-1 | |

| Record name | 3|A,5|A-Tetrahydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3α,5α-Tetrahydronorethisterone and its downstream effects?

A1: 3α,5α-Tetrahydronorethisterone exhibits estrogen-like effects primarily by interacting with estrogen receptors. [] This interaction can lead to various downstream effects, notably influencing the contractile response of the uterus to serotonin. [] Research suggests that the administration of 3α,5α-Tetrahydronorethisterone can induce uterine sensitivity to serotonin in a manner similar to, but less potent than, 17β-estradiol. []

Q2: How does the estrogenic potency of 3α,5α-Tetrahydronorethisterone compare to other related metabolites and 17β-estradiol?

A2: Studies comparing the estrogenic potency of norethisterone and its metabolites have shown the following order of potency based on effective dose 50: 17β-estradiol > 3β,5α-Tetrahydronorethisterone > 3α,5α-Tetrahydronorethisterone > Norethisterone > 5α-Norethisterone. [] This suggests that while 3α,5α-Tetrahydronorethisterone possesses estrogenic activity, it is less potent than both 17β-estradiol and 3β,5α-Tetrahydronorethisterone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.